molecular formula C18H15ClN8O5 B2631285 5-(2-(1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 887200-55-7

5-(2-(1-(4-chlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2631285
CAS RN: 887200-55-7
M. Wt: 458.82
InChI Key: JRBWHZHSXANRKE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a purine ring (a type of heterocyclic aromatic compound), a pyrimidine ring (another type of heterocyclic aromatic compound), and a hydrazone group. These types of compounds are often found in biological systems and can have various biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the specific conditions and reactants used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .

Scientific Research Applications

Molecular Modeling and Anticancer Potential

  • A study conducted by Santana et al. (2020) on chromene derivatives, similar in complexity to the compound , utilized molecular modeling to identify potential leads for anticancer drugs. The compounds demonstrated the ability to act as DNA intercalators, suggesting their utility in the development of new anticancer drugs (Santana et al., 2020).

Synthesis and Antibacterial Activity

  • Asadian, Davoodnia, and Beyramabadi (2018) synthesized new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. This research underscores the potential of pyrimidine derivatives in antimicrobial drug development (Asadian et al., 2018).

Tautomerism and Hydrazone Derivatives

  • Sharma et al. (2017) explored the synthesis, characterization, and tautomerism of hydrazone/hydrazine derivatives of 1,3-dimethyl pyrimidine-2,4,6-trione. Their work provides a foundation for understanding the chemical behavior of complex pyrimidine derivatives and their potential applications in medicinal chemistry (Sharma et al., 2017).

Antioxidant Properties

  • Cahyana, Liandi, and Zaky (2020) conducted a study on the synthesis of pyrimido[4,5-d]pyrimidine derivatives to test their activity as antioxidants. The effective reaction supported by an iodine catalyst highlights the potential of such compounds in developing antioxidant agents (Cahyana et al., 2020).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN8O5/c1-25-11-12(20-16(25)24-23-10-13(28)21-17(31)22-14(10)29)26(2)18(32)27(15(11)30)7-8-3-5-9(19)6-4-8/h3-6H,7H2,1-2H3,(H3,21,22,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEYLEYSAKNCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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